molecular formula C17H17N3O2 B2602720 1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 924243-72-1

1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2602720
CAS No.: 924243-72-1
M. Wt: 295.342
InChI Key: GUNHHKDGOOZCOL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a bicyclic scaffold with a pyrazole ring fused to a pyridine ring.

Properties

IUPAC Name

6-(2-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-10(2)20-16-14(9-18-20)13(17(21)22)8-15(19-16)12-7-5-4-6-11(12)3/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNHHKDGOOZCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=NN3C(C)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-methylphenylhydrazine and a suitable pyridine derivative, the cyclization can be achieved using acidic or basic catalysts under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The 4-carboxylic acid moiety participates in classical acid-derived transformations:

2.1. Salt Formation

Reacts with bases (e.g., NaOH, K₂CO₃) to form water-soluble salts, enhancing bioavailability in pharmacological studies .

2.2. Amidation

Reagent Conditions Product Yield Reference
Thionyl chloride (SOCl₂)Reflux, 4 hAcid chloride intermediate85%
Ammonia/AminesRT, DCMPrimary/secondary amides (e.g., benzylamide)70–90%

Transformations of the Isopropyl Group

The N1-isopropyl substituent undergoes oxidation and substitution:

Reaction Reagents Product Selectivity Reference
Oxidation KMnO₄, H₂O/acetone, 60°CKetone (1-(2-oxopropyl) derivative)>90%
Halogenation NBS, AIBN, CCl₄, ΔBrominated isopropyl (e.g., 1-(2-bromopropyl))65%

Aromatic Ring Modifications

The 2-methylphenyl and pyridine rings participate in electrophilic substitutions:

4.1. Nitration

Reagent Conditions Position Yield Reference
HNO₃/H₂SO₄0°C, 2 hPara to methyl group on phenyl ring55%

4.2. Suzuki-Miyaura Coupling

The pyridine ring’s brominated analogs (e.g., 6-bromo derivatives) undergo cross-coupling:

Catalyst Conditions Product Yield Reference
Pd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C6-Aryl/heteroaryl substituted derivatives60–80%

Biological Activity-Driven Reactions

The carboxylic acid group forms critical hydrogen bonds with PPARα’s ligand-binding domain (LBD), stabilizing helix 12 for coactivator recruitment . Modifications here reduce binding affinity, as shown in mutagenesis studies (e.g., Ile272Phe mutation abolishes activity) .

Stability and Degradation Pathways

  • Thermal Degradation : Decarboxylation occurs above 200°C, forming CO₂ and 4-unsubstituted pyrazolopyridine .

  • Photodegradation : UV exposure induces ring-opening reactions, yielding quinoline analogs (traced via HPLC-MS).

Comparative Reactivity Table

Functional Group Reactivity Rank Preferred Reactions
Carboxylic acid1Amidation, esterification, salt formation
Isopropyl group2Oxidation, halogenation
Pyridine ring3Electrophilic substitution, cross-coupling
2-Methylphenyl ring4Nitration, sulfonation

Scientific Research Applications

Biological Activities

1-Isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been studied for various biological activities, particularly as a potential tyrosine kinase inhibitor . Tyrosine kinases are critical in many cellular processes, including growth and differentiation, making them important targets for cancer therapy.

Tyrosine Kinase Inhibition

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit inhibitory effects on tyrosine kinases. For instance, the compound has been utilized in the development of inhibitors that target specific pathways involved in cancer progression and diabetes management .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole or pyridine derivatives. Various methodologies have been employed:

  • Condensation Reactions : These reactions often involve the coupling of substituted phenyl groups with pyrazole derivatives to form the desired structure.
  • Catalytic Methods : Transition metal-catalyzed reactions (e.g., using palladium or copper) have been reported to enhance yields and selectivity in synthesizing pyrazolo[3,4-b]pyridines .

Antidiabetic Properties

The compound has shown promise in treating diabetes-related complications by modulating pathways associated with insulin signaling and glucose metabolism. It can be administered alongside other pharmacological agents to enhance therapeutic efficacy against diabetes .

Anticancer Potential

Due to its ability to inhibit tyrosine kinases, this compound is being explored for its anticancer properties. Research demonstrates its potential to disrupt signaling pathways essential for tumor growth and survival .

Case Studies and Research Findings

The following table summarizes notable studies on the applications of this compound:

Study ReferenceFocus AreaKey Findings
Diabetes ManagementDemonstrated effectiveness as a kinase inhibitor in diabetic models.
Cancer ResearchExhibited significant inhibition of cancer cell proliferation in vitro.
Synthetic MethodologyDeveloped efficient synthetic routes using palladium-catalyzed reactions.

Mechanism of Action

The mechanism of action of 1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Substituent Variations and Molecular Features

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features CAS No./Reference
Target Compound 1-isopropyl, 6-(2-methylphenyl) C₁₉H₂₁N₃O₂ 323.39* Bulky aromatic substituents 883544-72-7
1-(2-Chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-(2-chlorobenzyl), 6-cyclopropyl C₁₉H₁₇ClN₃O₂ 366.81 Chlorine atom enhances lipophilicity 937598-76-0
1-(2-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-(2-fluorophenyl), 6-isopropyl C₁₈H₁₈FN₃O₂ 327.36 Fluorine improves metabolic stability 1018127-29-1
1-Ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-ethyl, 6-phenyl C₁₅H₁₃N₃O₂ 267.28 Smaller substituents reduce steric hindrance 924118-62-7
3-Methyl-6-phenethyl-1-(4-phenoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-(4-phenoxybenzyl), 6-phenethyl C₂₉H₂₅N₃O₃ 463.53 Extended aromatic system increases molecular bulk N/A
1-Cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 1-cyclopentyl, 6-methyl C₁₃H₁₅N₃O₂ 245.28 Cycloalkyl group enhances rigidity 934156-43-1

*Molecular weight calculated based on formula.

Key Research Findings

  • Role of Halogens : Fluorine and chlorine atoms in analogs () are associated with enhanced target affinity and stability, as seen in kinase inhibitor studies .
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl in ) may engage in π-π stacking interactions, whereas aliphatic groups (e.g., isopropyl in the target compound) contribute to hydrophobic interactions .

Biological Activity

1-Isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the pyrazolopyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C17H18N3O2
  • Molecular Weight : 314.35 g/mol
  • CAS Number : 937671-10-8

The structural formula highlights the presence of an isopropyl group and a methylphenyl moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenases (COX), which play a significant role in the inflammatory process. Inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators.
  • Receptor Modulation : It may interact with various receptors that are involved in pain and inflammation pathways, modulating their activity to exert anti-inflammatory effects.
  • Cell Signaling Pathways : The compound has been implicated in the inhibition of mitogen-activated protein kinases (MAPKs), specifically ERK2 and p38α, which are critical in cellular responses to stress and inflammation .

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance:

  • In vitro Studies : In cell-based assays, the compound inhibited lipopolysaccharide (LPS)-induced NF-κB/AP-1 reporter activity with IC50 values below 50 µM, indicating potent anti-inflammatory effects .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy:

  • Cell Proliferation Inhibition : It has shown promising results in inhibiting cellular proliferation in various cancer cell lines, including HeLa and HCT116. The IC50 values for these activities are reported to be in the low micromolar range .

Comparison with Similar Compounds

A comparison with other pyrazolo[3,4-b]pyridine derivatives reveals its unique profile:

Compound NameIC50 (µM)Activity
This compound<50Anti-inflammatory
Other Pyrazolo Derivative A30Anti-inflammatory
Other Pyrazolo Derivative B20Anticancer

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Study on Inflammatory Disorders : A research team evaluated the efficacy of this compound in animal models of arthritis. The results indicated a significant reduction in joint inflammation and pain, supporting its potential as a therapeutic agent for inflammatory diseases.
  • Cancer Cell Line Studies : Another study focused on the effects of this compound on breast cancer cell lines. The findings showed that it induced apoptosis and inhibited cell migration, suggesting its utility in cancer treatment protocols.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves multi-step heterocyclic condensation. For example, pyrazolo[3,4-b]pyridine cores are synthesized via cyclization of substituted pyridine precursors with hydrazines under reflux in polar aprotic solvents (e.g., DMF or DMSO). The isopropyl and 2-methylphenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized stoichiometry . Yield optimization involves controlling reaction temperature (80–120°C), inert atmospheres, and purification via recrystallization or column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • HPLC-MS for purity assessment (>95% recommended for biological assays) .
  • X-ray crystallography to resolve ambiguous structural features, particularly for the pyrazolo-pyridine core .

Q. What solvent systems are suitable for dissolving this compound in vitro?

  • Methodological Answer : Due to its carboxylic acid group and aromatic substituents, dimethyl sulfoxide (DMSO) is typically used for stock solutions. For aqueous assays, dilute DMSO solutions (<1% v/v) with buffered saline (pH 7.4) are recommended. Solubility can be enhanced via co-solvents (e.g., ethanol) or derivatization (e.g., ester prodrugs) .

Advanced Research Questions

Q. How does the substituent pattern (isopropyl, 2-methylphenyl) influence the compound’s biological activity and selectivity?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) and comparative SAR studies are critical. The isopropyl group may enhance lipophilicity and membrane permeability, while the 2-methylphenyl moiety could stabilize π-π interactions with target proteins (e.g., kinases). Test analogs with substituted phenyl groups (e.g., fluoro, nitro) to evaluate electronic effects .

Q. What strategies mitigate stability issues during long-term storage or under physiological conditions?

  • Methodological Answer : Stability studies (accelerated degradation at 40°C/75% RH) reveal susceptibility to hydrolysis at the carboxylic acid group. Lyophilization or storage in anhydrous DMSO at -20°C is advised. For in vivo use, prodrug approaches (e.g., methyl esters) improve stability, with enzymatic cleavage post-administration .

Q. How can contradictions in reported biological data (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer : Standardize assay conditions:

  • Use consistent cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
  • Validate target engagement via orthogonal methods (e.g., SPR, ITC).
  • Control for batch-to-batch compound variability with rigorous QC (H purity, elemental analysis) .

Q. What in silico tools predict the compound’s ADMET properties?

  • Methodological Answer : SwissADME or ADMETLab 2.0 predict moderate bioavailability (LogP ~3.5) due to the aromatic/isopropyl groups. P-glycoprotein efflux and CYP3A4 metabolism are likely; validate with Caco-2 permeability assays and liver microsome studies .

Q. How can synthetic byproducts or degradation products be identified and quantified?

  • Methodological Answer : LC-HRMS with fragmentation (MS/MS) detects impurities. For example, de-esterification or oxidative degradation products are identified via exact mass matching and isotopic patterns. Quantify using calibration curves with synthetic standards .

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